MMP‑2/MMP‑9 Inhibitory Potency and Selectivity Profile of N-(3-Methoxyphenyl)cinnamamide Versus N‑O‑Tolylcinnamamide
N-(3-Methoxyphenyl)cinnamamide (compound 5h) exhibits weak inhibitory activity against recombinant human MMP‑2 and MMP‑9 with IC₅₀ values of 1,674.81 nM and 1,658.63 nM, respectively, and shows approximately 3‑fold selectivity over MMP‑1 (IC₅₀ ≈ 4,520 nM) . In stark contrast, the ortho‑methyl positional isomer N‑O‑tolylcinnamamide inhibits MMP‑2 with an IC₅₀ of 6.40 nM, MMP‑9 with an IC₅₀ of 7.40 nM, and MMP‑1 with an IC₅₀ of 4,520 nM under virtually identical assay conditions (recombinant human enzymes, succinylated gelatin substrate, 30 min inhibitor pre‑incubation) [1]. Thus, the meta‑methoxy substitution results in a >260‑fold loss in MMP‑2 potency and a >220‑fold loss in MMP‑9 potency relative to the ortho‑methyl analog.
| Evidence Dimension | MMP-2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 1,674.81 nM |
| Comparator Or Baseline | N-O-Tolylcinnamamide: 6.40 nM |
| Quantified Difference | ~262-fold lower potency |
| Conditions | Recombinant human MMP-2; succinylated gelatin substrate; 30 min inhibitor pre-incubation |
Why This Matters
The large potency gap driven by the position of the aryl substituent demonstrates that N-(3-methoxyphenyl)cinnamamide occupies a distinct SAR space; a scientist seeking a weak, partially selective MMP-2/9 probe cannot use the ortho‑tolyl analog.
- [1] BindingDB. BDBM50429759 – N-O-Tolylcinnamamide affinity data for MMP‑2, MMP‑9, and MMP‑1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50429759 View Source
